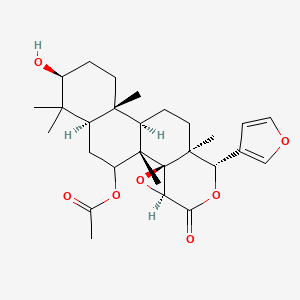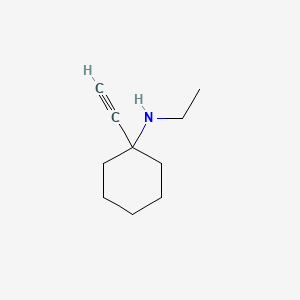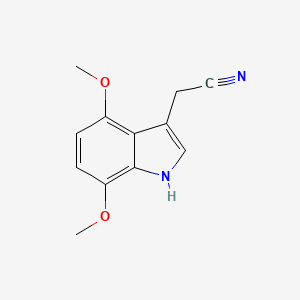
(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C12H12N2O2 . It is also known by other names such as “Arvelexine” and "4-Methoxyindol-3-yl ethane nitrile" .
Molecular Structure Analysis
The molecular structure of “(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” consists of a 1H-indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core is substituted at the 4 and 7 positions with methoxy groups and at the 3 position with an acetonitrile group .Aplicaciones Científicas De Investigación
Antioxidant and Acetylcholinesterase Inhibition Properties : Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate showed promising antioxidant targets and anticholinesterase enzyme inhibition properties (Bingul et al., 2019).
Nitration and Oxidative Dimerisation : A study on the reaction of 4,6-dimethoxyindoles with nitric acid in acetonitrile demonstrated the production of 7-nitro and 2-nitro-indoles (Keawin et al., 2005).
Anti-inflammatory Agents : The preparation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives demonstrated anti-inflammatory activity in animal models (Rehman et al., 2022).
[4+1]-Spirocyclization to Acetonitrile Target Molecules : A study explored the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, providing a new approach to these compounds (Aksenov et al., 2021).
Chemiluminescence from Oxidation of Auxin Derivatives : Indole-3-acetonitrile was studied for its chemiluminescence properties, highlighting its potential in analytical chemistry (Durán et al., 1976).
Synthesis of Functionalized Indoles : A protocol for synthesizing functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones via a three-component reaction was developed (Jiang & Yan, 2016).
Copper(II) Chloride Reactions with Indoles : The reaction of indoles with copper(II) chloride in acetonitrile led to various chlorinated products (Balogh-Hergovich & Speier, 1986).
Antibacterial and Antifungal Properties : Indoles underwent a conjugate addition process to yield compounds with modest antibacterial and antifungal properties (Reddy et al., 2011).
Chemiluminescence Induced by Superoxide Ion : The chemiluminescence of indole compounds induced by electrogenerated superoxide ion in acetonitrile solutions was examined, contributing to the understanding of redox reactions involving indoles (Okajima & Ohsaka, 2002).
Ring Expansion with Dimethyl Acetylenedicarboxylate : Indoles reacted with dimethyl acetylenedicarboxylate in acetonitrile to form benzazepines, providing insights into the chemical reactivity of indole structures (Acheson & Bridson, 1972).
Direcciones Futuras
The future directions for research on “(4,7-Dimethoxy-1h-indol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the interest in indole derivatives in various fields, it’s likely that new applications and synthesis methods will continue to be developed .
Propiedades
IUPAC Name |
2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWXIEDNCPOANK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=C(C=C1)OC)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652270 |
Source


|
| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile | |
CAS RN |
15109-37-2 |
Source


|
| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

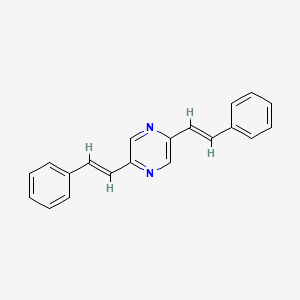


![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)
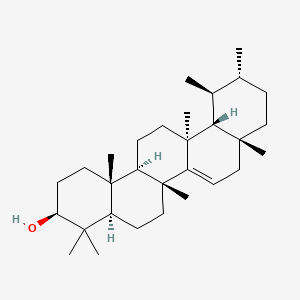

![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)

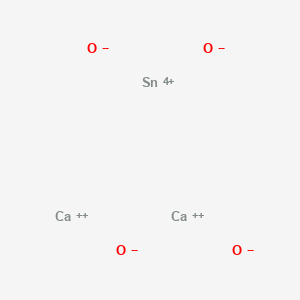
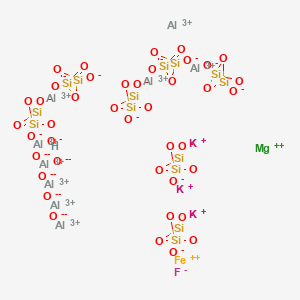
![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)
